Lipophilicity (XLogP3) Comparison: Alpha-Methyl Ethyl Ester vs. Des-Methyl and Free Acid Analogs
The ethyl 2-piperidin-1-ylpropanoate target compound exhibits a computed XLogP3 of 1.8, compared to 0.5 for the des-methyl analog ethyl 2-piperidin-1-ylacetate and -1.2 for the free acid 2-piperidin-1-ylpropanoic acid [1]. This represents a +1.3 log unit increase over the des-methyl analog (approximately 20-fold higher lipophilicity) and a +3.0 log unit increase over the free acid (1000-fold higher lipophilicity) [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | Ethyl 2-piperidin-1-ylacetate (XLogP3-AA = 0.5); 2-Piperidin-1-ylpropanoic acid (XLogP3-AA = -1.2) |
| Quantified Difference | ΔXLogP3 = +1.3 (vs. des-methyl ester); +3.0 (vs. free acid) |
| Conditions | PubChem release 2021.05.07, computed by XLogP3 3.0 algorithm |
Why This Matters
A 1.3 to 3.0 log unit lipophilicity difference can dictate compound selection for applications requiring specific membrane permeability or organic/aqueous partitioning behavior.
- [1] National Center for Biotechnology Information. PubChem Compound Summaries: CID 3807039 (Ethyl 2-piperidin-1-ylpropanoate, XLogP3-AA 1.8); CID 643466 (Ethyl 2-piperidin-1-ylacetate, XLogP3-AA 0.5); CID 3152951 (2-Piperidin-1-ylpropanoic acid, XLogP3-AA -1.2). https://pubchem.ncbi.nlm.nih.gov/ View Source
